molecular formula C19H19BrN2O4S B3503505 1-({3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine

1-({3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine

Cat. No.: B3503505
M. Wt: 451.3 g/mol
InChI Key: JEXLAZXKNXJIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-({3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine” is a complex organic molecule. It has a molecular formula of C19H19BrN2O4S, an average mass of 451.334 Da, and a monoisotopic mass of 450.024872 Da .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps. For instance, a similar compound synthesis involves three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination . The nitration would need to be the first step, as the nitro group is meta directing . The conversion of the nitro group to an amine would occur last because the amine group is ortho/para directing .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. These include a bromo group, a methoxy group, a nitrobenzyl group, and a carbonothioyl group attached to a pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, given the variety of functional groups present. For instance, the bromo group could undergo nucleophilic substitution or elimination reactions. The nitro group could be reduced to an amine, and the carbonothioyl group could participate in various addition or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromo and nitro groups could increase its reactivity. The methoxy and carbonothioyl groups could influence its solubility in various solvents .

Properties

IUPAC Name

[3-bromo-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4S/c1-25-17-11-14(19(27)21-7-2-3-8-21)10-16(20)18(17)26-12-13-5-4-6-15(9-13)22(23)24/h4-6,9-11H,2-3,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXLAZXKNXJIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=S)N2CCCC2)Br)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
Reactant of Route 2
1-({3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-({3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-({3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-({3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-({3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.